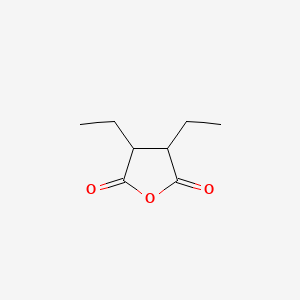

cis-Dihydro-3,4-diethyl-2,5-furandione

Description

cis-Dihydro-3,4-diethyl-2,5-furandione (CAS: 35046-84-5) is a cyclic diketone derivative with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.1791 g/mol . Its IUPAC InChIKey (WRAJQNMZXMXFND-OLQVQODUSA-N) reflects its stereochemistry, confirming the cis configuration of the ethyl substituents at positions 3 and 4 of the dihydrofuran ring. Thermodynamically, it exhibits a solid-state combustion enthalpy (ΔcH°solid) of -4169.7 ± 2.1 kJ/mol, indicating high stability in the condensed phase . This compound is structurally related to succinic anhydride derivatives, with its reactivity influenced by the steric and electronic effects of the ethyl groups.

Properties

IUPAC Name |

3,4-diethyloxolane-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-3-5-6(4-2)8(10)11-7(5)9/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAJQNMZXMXFND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(=O)OC1=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30956480 | |

| Record name | 3,4-Diethyloxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35046-84-5, 35046-86-7 | |

| Record name | cis-Dihydro-3,4-diethyl-2,5-furandione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035046845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Dihydro-3,4-diethyl-2,5-furandione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035046867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Diethyloxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural and Thermodynamic Properties

The following table summarizes key parameters of cis-Dihydro-3,4-diethyl-2,5-furandione and its structural analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | ΔcH°solid (kJ/mol) | Substituents | CAS Number |

|---|---|---|---|---|---|

| This compound | C₈H₁₂O₃ | 156.1791 | -4169.7 ± 2.1 | Ethyl (C₂H₅) | 35046-84-5 |

| cis-3,4-Dihydro-3,4-dimethyl-2,5-furandione | C₆H₈O₃ | 128.1259 | -2845.3* | Methyl (CH₃) | 16844-07-8 |

| 2,5-Furandione (unsubstituted) | C₄H₂O₃ | 98.06 | Not reported | None | 497-23-4 |

*Calculated from -680.31 ± 0.34 kcal/mol (1 kcal = 4.184 kJ) .

Key Observations :

- Substituent Effects : The ethyl groups in the diethyl derivative increase molecular weight and combustion enthalpy compared to the methyl analog, suggesting greater energy release upon combustion due to additional C–C and C–H bonds .

- Steric Influence : The bulkier ethyl groups may reduce reactivity in nucleophilic reactions (e.g., hydrolysis) compared to the smaller methyl or unsubstituted analogs, though direct kinetic data are unavailable.

Environmental Behavior and Phase Partitioning

Studies on atmospheric furandiones (e.g., dihydro-2,5-furandione (DFD), 3-methyl-2,5-furandione (MFD)) reveal that alkyl substituents influence gas-particle partitioning. For example:

Isomerism and Reactivity

- Stereochemical Specificity : The cis configuration in both diethyl and dimethyl analogs (e.g., CAS 16844-07-8) may enhance intermolecular interactions in the solid state, contributing to their thermodynamic stability .

- Alternative Nomenclature: The diethyl compound is also termed cis-2,3-diethylsuccinic anhydride, highlighting its structural relationship to succinic acid derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.